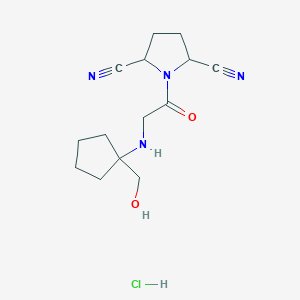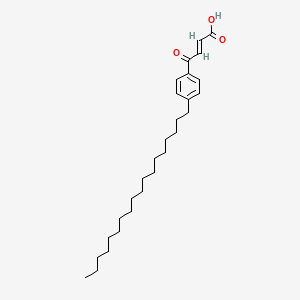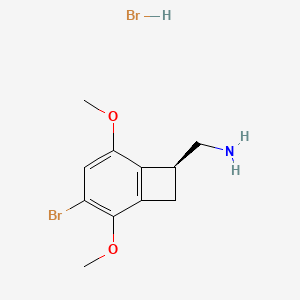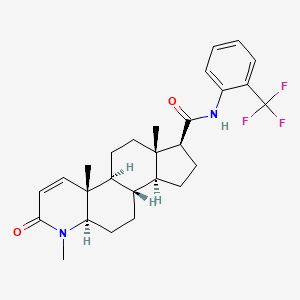
DPPI 1c hydrochloride
Descripción general
Descripción
DPPI 1c hydrochloride, also known as DPPI 1c hydrochloride, is a useful research compound. Its molecular formula is C14H20N4O2.HCl and its molecular weight is 312.8. The purity is usually 95%.
BenchChem offers high-quality DPPI 1c hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DPPI 1c hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Endocrinology: Diabetes Management
Summary of Application
“Dipeptidylpeptidase IV Inhibitor III” is used in the management of Type 2 diabetes mellitus (T2DM). It inhibits the enzyme DPP-IV, which increases the levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .
Methods of Application
The compound is administered orally, and its efficacy is measured by the change in plasma glucose levels and insulin secretion after an oral glucose challenge in diabetic mice models .
Results and Outcomes
Studies have shown that “DPPI 1c hydrochloride” significantly improves glucose tolerance, with an IC50 value of 104 nM. It increases plasma GLP-1 levels and decreases plasma glucose levels by 46 to 67% in diabetic mice .
Oncology: Cancer Progression Monitoring
Summary of Application
Research suggests that DPP-IV inhibitors may play a role in cancer progression monitoring due to their impact on the renin-angiotensin system and oxidative stress regulation .
Methods of Application
The inhibitors are used to study the effects on intracellular peptide catabolism and their potential roles in cancer progression through in vitro and in vivo models.
Results and Outcomes
Selective and potent inhibitors like “Dipeptidylpeptidase IV Inhibitor III” have been identified, which could help in understanding the (patho)physiological functions of DPP-III in cancer progression .
Neurology: Cognitive Dysfunction in T2DM
Summary of Application
“Dipeptidylpeptidase IV Inhibitor III” has been studied for its potential to alleviate cognitive dysfunction in patients with T2DM .
Methods of Application
Clinical trials have been conducted where patients with T2DM are treated with DPP-IV inhibitors and monitored for changes in cognitive function.
Results and Outcomes
The treatment with DPP-IV inhibitors has shown favorable improvements in cognitive function among diabetic patients, suggesting a potential therapeutic application for cognitive deficits associated with diabetes .
Food Science: Functional Food Ingredients
Summary of Application
In food science, DPP-IV inhibitory peptides derived from goat milk have been identified for their potential use as functional food ingredients to control diabetes .
Methods of Application
Peptidomics and in silico analysis are used to identify novel DPP-IV inhibitory peptides, which are then validated through in vitro chemical systems and in situ assays.
Results and Outcomes
Two peptides, YPF and LLLP, were found to exert high DPP-IV inhibitory capacities, with IC50 values in the range of 154.96 to 368.54 μM, indicating their potential as functional food ingredients .
Pharmacology: Drug Development
Summary of Application
“Dipeptidylpeptidase IV Inhibitor III” is crucial in the development of new antidiabetic drugs due to its role in deactivating the natural hypoglycemic incretin hormone GLP-1 .
Methods of Application
Computational studies and enzyme assays are conducted to evaluate the inhibitory potential of the compound and its selectivity over other enzymes.
Results and Outcomes
The compound has shown high inhibitory potential, making it an attractive target for the development of new antidiabetic drugs .
Materials Science: Luminescent Photopolymer Blends
Summary of Application
The compound has applications in the synthesis of bulk and patterned luminescent photopolymer blends, which have potential uses in additive manufacturing and light-harvesting devices .
Methods of Application
The synthesis involves the interplay of luminophores and photoinitiators during the polymerization process, with real-time monitoring to ensure high-quality film production.
Results and Outcomes
The study highlights the role of “Dipeptidylpeptidase IV Inhibitor III” in changing the kinetics of the polymerization process, contributing to the development of advanced materials .
This analysis provides a detailed look into the diverse applications of “Dipeptidylpeptidase IV Inhibitor III” across various scientific fields, demonstrating its significance in research and potential therapeutic uses. The methods and results outlined offer insight into the compound’s multifaceted role in scientific advancements.
Immunology: Anti-Inflammatory Effects
Summary of Application
“Dipeptidylpeptidase IV Inhibitor III” has been investigated for its anti-inflammatory effects, particularly in the context of autoimmune diseases and inflammation-related disorders .
Methods of Application
The compound is tested in vitro on immune cells to assess its impact on inflammatory markers and cytokine production. Animal models of inflammation are also used to evaluate the therapeutic potential of the inhibitor .
Results and Outcomes
The inhibitor has shown to reduce inflammatory responses, suggesting its potential use in treating inflammatory and autoimmune conditions .
Cardiology: Cardiovascular Protection in Diabetes
Summary of Application
Research has indicated that DPP-IV inhibitors, including “Dipeptidylpeptidase IV Inhibitor III”, may offer cardiovascular protection for patients with diabetes .
Methods of Application
Clinical studies involve monitoring cardiovascular health indicators in diabetic patients treated with DPP-IV inhibitors compared to standard treatments.
Results and Outcomes
Patients have exhibited improved cardiovascular outcomes, indicating the compound’s potential for reducing cardiovascular risks associated with diabetes .
Pharmacokinetics: Drug Absorption and Metabolism
Summary of Application
“Dipeptidylpeptidase IV Inhibitor III” is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles .
Methods of Application
The compound’s pharmacokinetics are analyzed using various in vitro and in vivo assays, including blood plasma analysis and metabolic profiling .
Results and Outcomes
The inhibitor has demonstrated favorable ADME characteristics, making it a promising candidate for further drug development .
Molecular Biology: Enzyme Activity Monitoring
Summary of Application
In molecular biology, “Dipeptidylpeptidase IV Inhibitor III” is used to monitor the activity of the DPP-IV enzyme, which is crucial for understanding various biological processes .
Methods of Application
Fluorescent inhibitors are developed to track DPP-IV activity in real-time during cellular assays .
Results and Outcomes
The use of such inhibitors has enabled detailed observation of enzyme activity, providing insights into the enzyme’s role in cellular functions .
Nephrology: Diabetic Kidney Disease
Summary of Application
“Dipeptidylpeptidase IV Inhibitor III” is explored for its role in diabetic kidney disease, focusing on renoprotection and markers of cardiovascular disease .
Methods of Application
The inhibitor is administered to diabetic animal models, and kidney function is assessed through various biomarkers and histological analysis .
Results and Outcomes
The treatment has shown potential in protecting renal function and reducing markers of cardiovascular risk in the context of diabetic nephropathy .
Environmental Science: Biofouling Prevention
Summary of Application
The compound is being researched for its potential application in preventing biofouling on marine infrastructure, which is a significant issue for renewable energy systems .
Methods of Application
Materials are treated with the inhibitor and then exposed to marine environments to assess the effectiveness in preventing biofouling .
Results and Outcomes
Preliminary results suggest that the inhibitor could be effective in reducing biofouling, thereby improving the longevity and efficiency of marine equipment .
Propiedades
IUPAC Name |
1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWAHDCHQTNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipeptidylpeptidase IV Inhibitor III | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)
![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)



![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)